1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form 3-chloropyridin-4-yl piperidine.
Ether Formation: The intermediate product is then reacted with an appropriate phenol derivative to form the ether linkage.
Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain pathways, influencing cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Chlorophenyl)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- 1-(4-(3-Chlorophenyl)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
Uniqueness
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of the 3-chloropyridin-4-yl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and potentially more effective in specific applications.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-16-12-24-8-5-17(16)27-15-6-9-25(10-7-15)18(26)11-13-1-3-14(4-2-13)19(21,22)23/h1-5,8,12,15H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJSYQLUPKLMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.